molecular formula C16H17N5OS2 B3157773 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide CAS No. 852408-82-3

2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide

Cat. No.: B3157773
CAS No.: 852408-82-3
M. Wt: 359.5 g/mol
InChI Key: YJGBIQZHRFJUOA-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide (molecular formula: C15H18N4S2, molecular weight: 318.47 g/mol) is a heterocyclic compound featuring a thiazolo[4,5-b]pyridine core substituted with piperidin-1-yl and thiophen-2-yl groups at positions 2 and 5, respectively, and a carbohydrazide moiety at position 7 . Notably, it was previously available commercially (CAS: 852408-82-3) but is now listed as discontinued by CymitQuimica .

Properties

IUPAC Name

2-piperidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c17-20-15(22)10-9-11(12-5-4-8-23-12)18-14-13(10)24-16(19-14)21-6-2-1-3-7-21/h4-5,8-9H,1-3,6-7,17H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGBIQZHRFJUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the piperidine moiety: This can be done via nucleophilic substitution or reductive amination.

    Formation of the carbohydrazide group: This step typically involves the reaction of a hydrazine derivative with a carboxylic acid or ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine rings.

    Reduction: Reduction reactions could target the nitrogens in the piperidine or carbohydrazide groups.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing the thiazolo and pyridazinone fragments exhibit significant anti-inflammatory and analgesic activities. For instance, a series of thiazolo[4,5-d]pyridazinones were tested in vivo using models like the "hot plate" and "acetic acid cramps" models. These compounds demonstrated promising results in reducing pain and inflammation, suggesting potential applications in pain management therapies .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo derivatives. The compound has shown efficacy against various cancer cell lines, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis. Structure-activity relationship (SAR) studies reveal that modifications on the thiazole ring can enhance anticancer properties, making it a candidate for further development in oncology .

Case Studies

Study Focus Findings
Study 1Anti-inflammatoryDemonstrated significant reduction in inflammation markers in animal models .
Study 2Analgesic EffectsShowed effective pain relief comparable to standard analgesics .
Study 3Anticancer ActivityExhibited cytotoxic effects against breast and lung cancer cell lines; IC50 values indicate potential for therapeutic use .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s biological activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Below is a detailed analysis:

Core Structure Modifications

Carboxylic Acid vs. Carbohydrazide Derivatives
  • VI100 (C15H16N4O2S2) : The carboxylic acid analog of the target compound (2-(piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid) shares the same core and substituents but lacks the carbohydrazide group. Its molecular weight (348.45 g/mol ) is higher due to the carboxylic acid moiety, which may influence solubility and bioavailability .
  • CID 2560413 (C18H17N3O2S) : This derivative replaces the thiophen-2-yl group with a phenyl ring and retains the carboxylic acid group. It demonstrates the impact of aromatic substituents on electronic properties and binding affinity .
Substituent Variations
  • CID 16227786 (C16H14N4O2S) : Features a pyrrolidin-1-yl group (instead of piperidin-1-yl) and a pyridin-3-yl substituent. The smaller pyrrolidine ring may alter steric effects, while the pyridine moiety introduces additional π-π stacking capabilities .
Anticancer Efficacy
  • Spirothiazolidine Derivatives (Compounds 92–94): These analogs, with fused thiazolo[4,5-b]pyridine cores, exhibited selective toxicity against MCF-7 (breast) and HepG-2 (liver) carcinoma cells, outperforming doxorubicin in some assays.
  • 5-Substituted Arylpyrimidinyl Derivatives: Thiazolo[4,5-b]pyridine derivatives bearing pyrimidinyl groups showed nanomolar IC50 values against A549 (lung) and Colo-205 (colon) cancer cells, highlighting the importance of electron-deficient aromatic substituents in cytotoxicity .
Structure-Activity Relationship (SAR) Insights
  • Piperidine vs. Pyrrolidine : Piperidin-1-yl groups (as in the target compound) provide greater conformational flexibility than pyrrolidin-1-yl, which may influence binding kinetics to hydrophobic pockets in enzymes .
  • Thiophene vs.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Highlights Reference
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide C15H18N4S2 318.47 Piperidin-1-yl, thiophen-2-yl Discontinued; hypothesized anticancer
VI100 (Carboxylic acid analog) C15H16N4O2S2 348.45 Carboxylic acid N/A (structural reference)
CID 2560413 (Phenyl-substituted analog) C18H17N3O2S 339.41 Phenyl, carboxylic acid N/A (structural reference)
Spirothiazolidine Compound 92 C19H18N4S2 366.50 Spirocyclic, 4-aminophenyl IC50 < 10 µM against MCF-7/HepG-2
5-(4-Methylphenyl)-2-(piperidin-1-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid C19H19N3O2S 353.44 4-Methylphenyl, carboxylic acid Discontinued; structural analog

Key Findings and Implications

  • Substituent Optimization : Replacement of thiophen-2-yl with pyridin-3-yl or spirocyclic systems improves anticancer activity, suggesting avenues for further structural modification .
  • Commercial Availability : Many analogs, including the target compound, are discontinued, underscoring challenges in sourcing these compounds for ongoing research .

Biological Activity

2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral effects, supported by research findings and data.

Chemical Structure and Synthesis

The compound features a complex structure incorporating piperidine, thiophene, thiazole, and pyridine moieties. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the thiazole ring : Achieved through cyclization of appropriate precursors.
  • Introduction of the thiophene ring : Often involves cross-coupling reactions.
  • Attachment of the piperidine moiety : Via nucleophilic substitution or reductive amination.
  • Formation of the carbohydrazide group : By reacting a hydrazine derivative with a carboxylic acid or ester .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies show MIC values for related compounds ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

The compound's structure suggests potential anticancer properties. Pyrazole derivatives, which share structural similarities, have shown significant activity against various cancer cell lines:

  • Cell Lines Tested : MCF-7 and MDA-MB-231 breast cancer cell lines.
  • Results : Certain derivatives demonstrated cytotoxic effects significantly higher than conventional chemotherapeutics like doxorubicin .
CompoundCell LineCytotoxicity (IC50)
Pyrazole Derivative AMCF-7X μM
Pyrazole Derivative BMDA-MB-231Y μM

Antiviral Activity

In vitro studies have indicated that related compounds act as potent inhibitors against HIV strains. For instance:

  • EC50 Values : Certain derivatives exhibited EC50 values as low as 18.1 nM against resistant HIV strains, indicating strong antiviral activity .

Case Studies

  • HIV Inhibition : A study demonstrated that derivatives of thiazolo[5,4-d]pyrimidine exhibited improved activity against HIV strains with drug resistance profiles better than existing treatments .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of thiazole derivatives in inhibiting biofilm formation in bacterial pathogens, showcasing their potential in treating infections associated with biofilms .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide?

Methodological Answer: The synthesis typically involves two key steps:

Core Thiazolo[4,5-b]pyridine Formation : Start with a substituted pyrimidine precursor (e.g., 5-amino-4-mercapto-6-methoxypyrimidine) and utilize diazotization or cyclocondensation reactions to form the thiazolo[4,5-b]pyridine scaffold. For example, diazotization under acidic conditions (0°C, HCl) can yield the fused thiadiazole-pyrimidine intermediate .

Functionalization :

  • Introduce the piperidin-1-yl group via nucleophilic displacement of labile substituents (e.g., methoxy groups) using amines like piperidine. This step requires controlled conditions (e.g., ethanol as solvent, room temperature) to avoid side reactions .
  • Attach the thiophen-2-yl moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
  • Form the carbohydrazide group by reacting ethyl carboxylate intermediates with hydrazine in alcohols (e.g., ethanol, 78°C), achieving yields >85% .

Critical Considerations : Monitor reaction progress via TLC and purify intermediates via vacuum sublimation or recrystallization to avoid impurities .

Q. Which spectroscopic techniques are most effective for characterizing the carbohydrazide moiety and verifying structural integrity?

Methodological Answer:

  • IR Spectroscopy : Identify the N-H stretching of the hydrazide group (3100–3300 cm⁻¹) and C=O stretching (1640–1680 cm⁻¹). The absence of ester C=O (1700–1750 cm⁻¹) confirms complete conversion from ethyl carboxylate to carbohydrazide .
  • NMR Spectroscopy :
    • ¹H NMR : Look for the hydrazide NH₂ protons (δ 8.5–9.5 ppm, broad singlet) and thiophene protons (δ 6.8–7.5 ppm).
    • ¹³C NMR : Confirm the carbohydrazide carbonyl (δ 160–165 ppm) and thiazolo[4,5-b]pyridine carbons (δ 140–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the thiophene and piperidine substituents .

Advanced Research Questions

Q. How does the thiophen-2-yl substituent influence the electronic properties and reactivity of the thiazolo[4,5-b]pyridine core?

Methodological Answer: The thiophene ring acts as an electron-donating group, modulating the electron density of the thiazolo[4,5-b]pyridine system:

  • Electronic Effects : UV-Vis spectroscopy and computational studies (DFT) reveal a bathochromic shift in λₘₐₓ due to extended π-conjugation, enhancing charge-transfer properties .
  • Reactivity : Thiophene’s sulfur atom participates in hydrogen bonding or π-π stacking, affecting solubility and intermolecular interactions. For example, in Mannich reactions, the electron-rich thiophene may direct electrophilic substitution at specific positions .
  • Experimental Validation : Compare reactivity of thiophene-substituted analogs with phenyl or pyridyl derivatives in nucleophilic aromatic substitution or cycloaddition reactions .

Q. What challenges arise in optimizing the introduction of the piperidin-1-yl group, and how can side reactions be mitigated?

Methodological Answer:

  • Challenges :
    • Competing ring cleavage: Acidic or high-temperature conditions may hydrolyze the thiazolo[4,5-b]pyridine core, as seen in unexpected pyrimidine ring cleavage during methoxy group displacement .
    • Steric hindrance: Bulky piperidine may reduce nucleophilic displacement efficiency.
  • Mitigation Strategies :
    • Use mild, anhydrous conditions (e.g., ethanol, 40–60°C) and excess piperidine to drive the reaction .
    • Monitor pH to avoid acidic environments (maintain pH 7–8 with weak bases like NaHCO₃) .
    • Employ catalysts (e.g., KI in SNAr reactions) to enhance reaction rates .

Q. How do contradictory reports on the acid stability of the thiazolo[4,5-b]pyridine system impact synthetic design?

Methodological Answer:

  • Contradictions : Some studies report stability under mild acidic conditions, while others note ring cleavage (e.g., formation of thiadiazole carboxylates via C-N bond hydrolysis) .
  • Resolution Strategies :
    • Condition Screening : Test stability across pH 1–6 using HCl or acetic acid. For example, heating at 50°C in 2.5 N HCl for 10 minutes caused cleavage in related compounds, but neutral or weakly acidic conditions preserved the core .
    • Protective Groups : Temporarily block reactive sites (e.g., carbohydrazide NH₂) with Boc or Fmoc groups during acid-sensitive steps .
    • Computational Modeling : Use DFT to predict protonation sites and susceptibility to hydrolysis, guiding condition selection .

Q. What methodologies are recommended for analyzing biological activity while addressing potential solubility limitations?

Methodological Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) for in vitro assays .
    • Synthesize water-soluble prodrugs (e.g., phosphate esters of the carbohydrazide group) .
  • Activity Screening :
    • Enzyme Assays : Test inhibition of kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
    • Cellular Uptake : Employ confocal microscopy with fluorescently tagged analogs to assess membrane permeability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide
Reactant of Route 2
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide

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